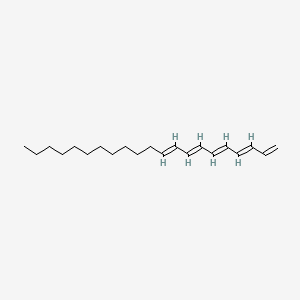
Henicosapentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henicosapentaene is a polyunsaturated hydrocarbon with the molecular formula C21H34 . It is characterized by the presence of five conjugated double bonds, making it a member of the polyene family. This compound is notable for its occurrence in marine algae, where it plays a role in chemical communication and defense mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Henicosapentaene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. extraction from natural sources, such as brown algae, is a viable method. The extraction process involves simultaneous distillation and extraction techniques to isolate the compound from the algal biomass .
Análisis De Reacciones Químicas
Types of Reactions: Henicosapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or specific oxidizing agents, leading to the formation of epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, peroxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Henicosapentaene has diverse applications in scientific research:
Chemistry: Used as a model compound to study polyene reactivity and stability.
Biology: Investigated for its role in marine ecosystems as a chemical signal and defense molecule.
Industry: Utilized in the formulation of eco-friendly pest control agents, particularly for controlling Geometrid moths
Mecanismo De Acción
The mechanism by which henicosapentaene exerts its effects is primarily through its interaction with biological membranes and enzymes. The polyene structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with specific enzymes, inhibiting or modifying their activity. These interactions are crucial for its role as a chemical signal in marine organisms .
Comparación Con Compuestos Similares
Henicosapentaene can be compared with other polyenes such as:
Henicosahexaene: Similar structure but with six double bonds, making it more unsaturated.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
Fucoxanthin: A marine-derived polyene with antioxidant properties
Uniqueness: this compound’s unique combination of five conjugated double bonds and its occurrence in marine algae distinguish it from other polyenes. Its specific role in chemical communication and defense in marine ecosystems further highlights its uniqueness .
Propiedades
Número CAS |
52655-31-9 |
|---|---|
Fórmula molecular |
C21H34 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(3E,5E,7E,9E)-henicosa-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19H,1,4,6,8,10,12,14,16,18,20-21H2,2H3/b7-5+,11-9+,15-13+,19-17+ |
Clave InChI |
FPXCJLDGCPZYBW-ASWIMHQSSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C |
SMILES canónico |
CCCCCCCCCCCC=CC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


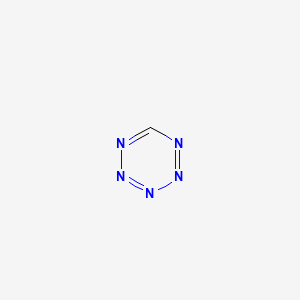

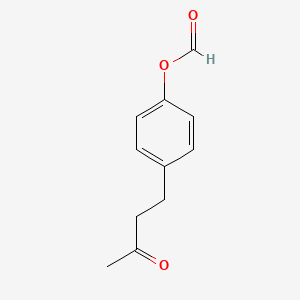
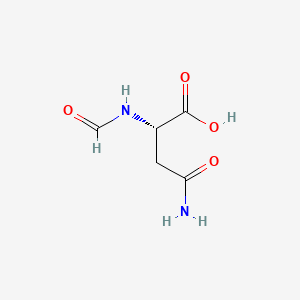
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
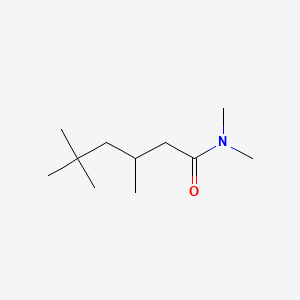
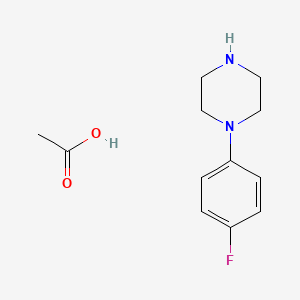


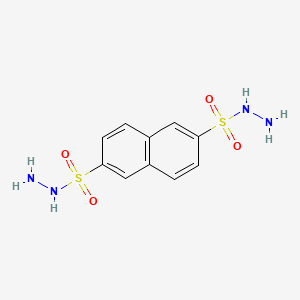

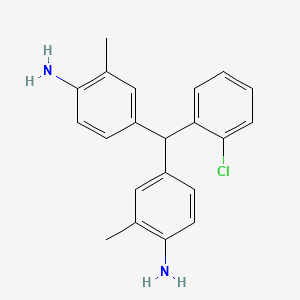
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
